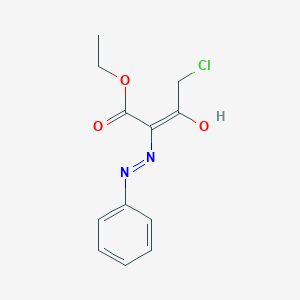
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.702 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group and a chloro-substituted oxo-butyric acid ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow processes and the use of microreactors to optimize yield and purity .
Análisis De Reacciones Químicas
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group and oxo-butyric acid ester moiety also contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester include:
- 2-(2-Chlorophenylhydrazono)-3-oxo-butyric acid ethyl ester
- 2-(4-Ethoxyphenylhydrazono)-3-oxo-butyric acid ethyl ester
- 2-(2,4-Dimethylphenylhydrazono)-3-oxo-butyric acid ethyl ester
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and reactivity. The unique combination of the chloro group and phenylhydrazono moiety in this compound makes it distinct and valuable for specific research applications.
Propiedades
Fórmula molecular |
C12H13ClN2O3 |
|---|---|
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
ethyl (Z)-4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b11-10-,15-14? |
Clave InChI |
MGSCAIYBBVFSJX-VSSPFPLZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
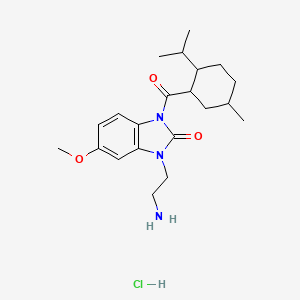
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)
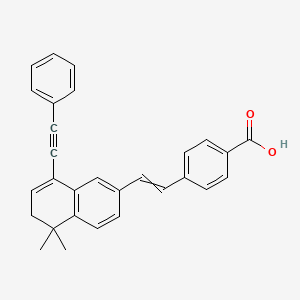
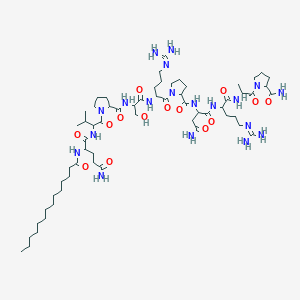
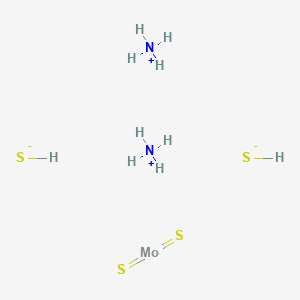
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
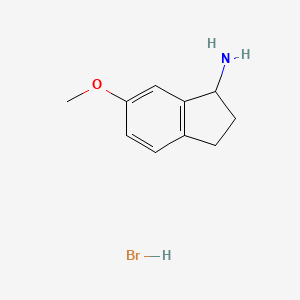
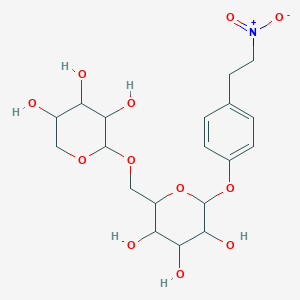

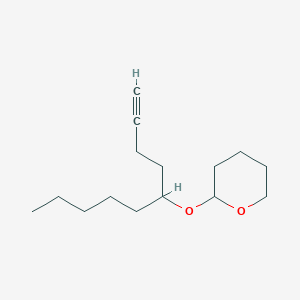
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
